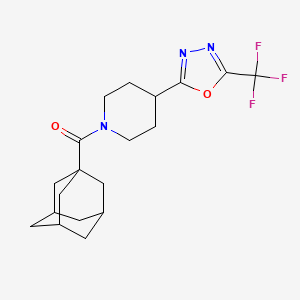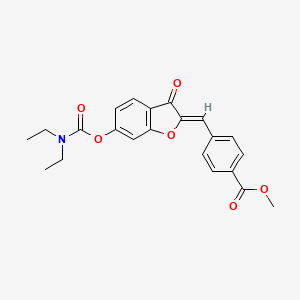
(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Engineering and Phase Transition
Johnstone et al. (2010) explored the crystal engineering aspects of a related compound, methyl 2-(carbazol-9-yl)benzoate, which crystallizes with eight molecules per asymmetric unit. They found that under high pressure, it transforms into a structure with only two molecules per asymmetric unit. This study demonstrates the potential of using pressure as a tool in crystal engineering to manipulate molecular conformations and crystal packing, highlighting the relevance of such compounds in materials science (Johnstone et al., 2010).
Synthesis of Pyran Derivatives
Mérour and Cossais (1991) investigated reactions involving 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoates, leading to the synthesis of pyran derivatives. This work illustrates the versatility of benzofuran derivatives in synthesizing complex organic structures, which could have implications in developing new materials or pharmaceuticals (Mérour & Cossais, 1991).
Potential Anti-proliferative Agents
Soni et al. (2015) synthesized a series of quinuclidinone derivatives, including substituted (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, as potential anti-cancer agents. These compounds were evaluated for their anti-proliferative activity, demonstrating the importance of such chemical structures in the development of new therapies for cancer (Soni et al., 2015).
Photocatalytic Transformations on Zinc Oxide
Richard and Boule (1995) studied the photocatalytic transformations on ZnO using various compounds, including derivatives similar to the query compound. Their research highlights the role of hydroxyl radicals and positive holes in oxidizing species, contributing to the understanding of photocatalytic processes which are crucial for environmental remediation and solar energy conversion (Richard & Boule, 1995).
Renewable PET Production
Pacheco et al. (2015) investigated the use of silica molecular sieves containing Lewis acid centers for catalyzing reactions between ethylene and renewable furans, producing biobased terephthalic acid precursors. This research points towards the environmental applications of such compounds in creating sustainable materials (Pacheco et al., 2015).
properties
IUPAC Name |
methyl 4-[(Z)-[6-(diethylcarbamoyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-4-23(5-2)22(26)28-16-10-11-17-18(13-16)29-19(20(17)24)12-14-6-8-15(9-7-14)21(25)27-3/h6-13H,4-5H2,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLFJXPNTYMQLR-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((6-((diethylcarbamoyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

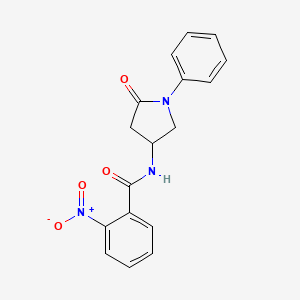

![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)

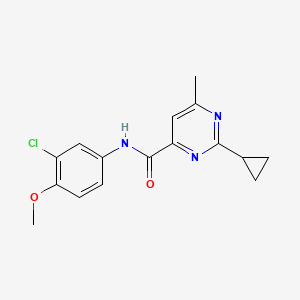
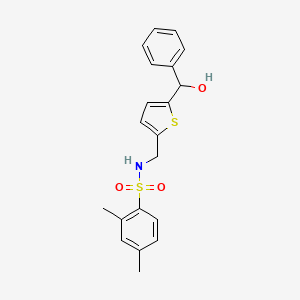

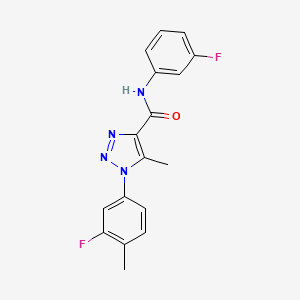
![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)
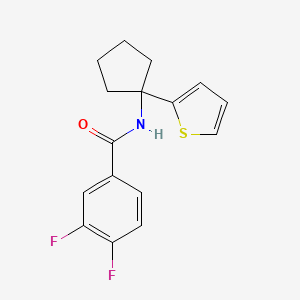
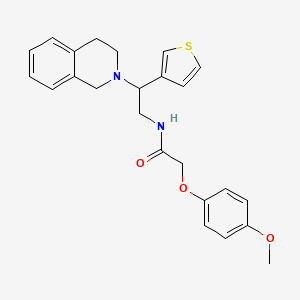
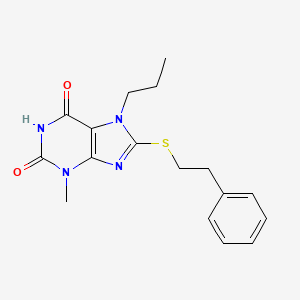
![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2975709.png)
